molecular formula C15H12BrI B8202071 3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene

3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene

Cat. No.: B8202071
M. Wt: 399.06 g/mol
InChI Key: DWYKLFPUSWLWOQ-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene is an aromatic hydrocarbon derivative with the molecular formula C₁₅H₁₂BrI and a molecular weight of 399.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to the fluorene core, along with two methyl groups at the 9-position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene typically involves the bromination and iodination of 9,9-dimethylfluorene. One common method includes the use of 3-bromo-9H-fluorene as a starting material, which is then reacted with iodomethane under specific conditions . The reaction is carried out in the presence of a base such as cesium carbonate and a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), in a solvent mixture of toluene and ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the fluorene core.

Scientific Research Applications

3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can undergo substitution and coupling reactions, allowing the compound to form new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-iodo-9,9-dimethyl-9H-fluorene is unique due to the presence of both bromine and iodine atoms, which provide it with a higher degree of reactivity and versatility in chemical synthesis compared to similar compounds. This dual halogenation allows for more diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

3-bromo-2-iodo-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrI/c1-15(2)11-6-4-3-5-9(11)10-7-13(16)14(17)8-12(10)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYKLFPUSWLWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC(=C(C=C31)I)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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